(S)-3-Amino-3-(pyridin-4-YL)propanoic acid
Overview
Description
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a pyridine ring substituted at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride: An alanine derivative with similar structural features.
3-Pyridinepropionic acid: A related compound with a pyridine ring and propanoic acid backbone.
Uniqueness
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.
Biological Activity
(S)-3-Amino-3-(pyridin-4-YL)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring an amino group and a pyridine ring, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O2, with a molar mass of approximately 166.18 g/mol. Its structure includes:
- An amino group (-NH2)
- A pyridine ring
- A propanoic acid backbone
This specific arrangement contributes to its biochemical interactions and potential therapeutic effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing several biochemical pathways. For instance, it has been noted that similar compounds can serve as substrates for specific enzymes, leading to vital metabolic products essential for cellular functions.
Cellular Effects
Research indicates that this compound can influence cellular processes significantly. It has been shown to affect:
- Cell Signaling Pathways : By interacting with specific receptors on cell surfaces, it modulates intracellular signaling cascades.
- Gene Expression : The compound can alter gene expression patterns in response to external stimuli.
- Metabolic Activity : It plays a role in cellular metabolism by interacting with various proteins and enzymes .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Candida albicans | 16.69 - 78.23 µM |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been studied for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways related to cell survival and growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyridine derivatives, including this compound, against multiple pathogenic strains. The results highlighted significant inhibition of bacterial growth, particularly against S. aureus and E. coli, supporting its potential use in treating bacterial infections .
- Cancer Cell Line Studies : Another research project focused on the compound's ability to induce apoptosis in human cancer cell lines. The findings revealed that treatment with this compound resulted in increased markers of apoptosis and decreased viability in treated cells compared to controls .
Properties
IUPAC Name |
(3S)-3-amino-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGKMIKUOPFTO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651165 | |
Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444806-04-6 | |
Record name | (3S)-3-Amino-3-(pyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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